molecular formula C17H23NO3 B2642496 N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-(4-methoxyphenyl)propanamide CAS No. 2097931-67-2

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-(4-methoxyphenyl)propanamide

Cat. No. B2642496
CAS RN: 2097931-67-2
M. Wt: 289.375
InChI Key: VMADSDTWIGSXJI-UHFFFAOYSA-N
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Description

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-(4-methoxyphenyl)propanamide, also known as HET0016, is a selective inhibitor of the enzyme 20-HETE synthase. 20-HETE is a potent vasoconstrictor and plays a crucial role in the regulation of blood pressure, renal function, and angiogenesis. HET0016 has shown promising results in various scientific research applications, including cancer treatment, cardiovascular disease, and inflammation.

Scientific Research Applications

Antimicrobial and Antioxidant Activities

Compounds isolated from the endophytic fungus Botryosphaeria dothidea, including those with methoxyphenyl groups, have demonstrated antimicrobial, antioxidant, and cytotoxic activities. For instance, specific metabolites have shown significant inhibition against Bacillus subtilis, Staphylococcus aureus, and antifungal activity against Alternaria solani. Moreover, some compounds exhibited potent DPPH radical scavenging activities, indicating their potential as antioxidant agents (Jian Xiao et al., 2014).

Cytotoxicity Against Cancer Cell Lines

Certain metabolites related to methoxyphenyl groups have displayed strong cytotoxicity against cancer cell lines such as HCT116, suggesting their potential application in cancer research and therapy. These findings point towards the exploration of similar compounds for antitumor properties (Jian Xiao et al., 2014).

Synthesis of Novel Compounds

Research has also focused on the synthesis of new compounds with methoxyphenyl groups for various applications, including the development of inhibitors for enzymes like lipoxygenase. This suggests potential therapeutic applications in treating conditions associated with enzyme dysregulation (Aziz‐ur‐Rehman et al., 2016).

Photophysical Studies

Studies on chalcone derivatives related to methoxyphenyl groups have provided insights into their photophysical properties, indicating potential applications in materials science, particularly in the development of fluorescent materials and understanding of vibronic interactions (P. Bangal et al., 1996).

properties

IUPAC Name

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-21-15-8-5-14(6-9-15)7-10-16(19)18-13-17(20)11-3-2-4-12-17/h3,5-6,8-9,11,20H,2,4,7,10,12-13H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMADSDTWIGSXJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCC2(CCCC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-(4-methoxyphenyl)propanamide

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